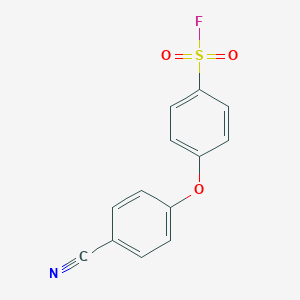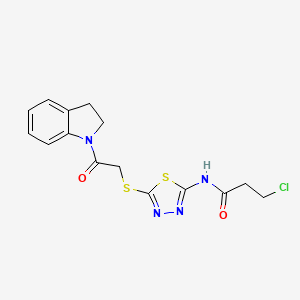
7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a purine derivative Purines are a group of heterocyclic aromatic organic compounds, which are significant in biochemistry, particularly in the structure of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” likely involves multi-step organic reactions. A common approach might include:
Starting Material: Begin with a purine base.
Alkylation: Introduce the butyl and sec-butylamino groups through alkylation reactions.
Methylation: Add the methyl group using methylating agents.
Purification: Use techniques like recrystallization or chromatography to purify the final product.
Industrial Production Methods
For industrial-scale production, the process would need to be optimized for yield, cost, and safety. This might involve:
Batch or Continuous Processing: Depending on the scale, either batch reactors or continuous flow reactors could be used.
Catalysts: Employing catalysts to increase reaction efficiency.
Automation: Using automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could modify the nitrogen-containing groups.
Substitution: Various substitution reactions might occur, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other purine derivatives.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
DNA/RNA Interactions: Possible interactions with nucleic acids, affecting their function.
Medicine
Drug Development: Potential use in developing new pharmaceuticals.
Therapeutic Agents: Could be explored for therapeutic properties.
Industry
Material Science: Possible applications in the development of new materials.
Agriculture: Potential use in agrochemicals.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Binding to Molecular Targets: Such as enzymes or receptors.
Pathway Modulation: Affecting biochemical pathways by inhibiting or activating specific steps.
類似化合物との比較
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in chocolate, similar in structure and function.
Adenine: A fundamental component of DNA and RNA.
Uniqueness
“7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purine derivatives.
特性
IUPAC Name |
8-(butan-2-ylamino)-7-butyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-5-7-8-19-10-11(16-13(19)15-9(3)6-2)18(4)14(21)17-12(10)20/h9H,5-8H2,1-4H3,(H,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVFVWUCRIIFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-Dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2643963.png)


![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2643966.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2643968.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2643969.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2643971.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2643976.png)
![Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate](/img/structure/B2643978.png)
![Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate](/img/structure/B2643981.png)

![5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol](/img/structure/B2643985.png)
